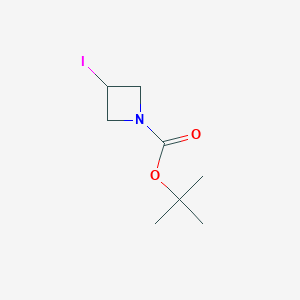

1-Boc-3-iodoazetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-iodoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14INO2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDIKRMPZNLBAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451431 | |

| Record name | 1-Boc-3-iodoazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254454-54-1 | |

| Record name | 1-Boc-3-iodoazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-iodoazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Boc-3-iodoazetidine from N-Boc-3-hydroxyazetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for converting N-Boc-3-hydroxyazetidine to 1-Boc-3-iodoazetidine, a critical building block in medicinal chemistry and drug development. This document details established experimental protocols, presents a comparative analysis of synthetic methodologies, and illustrates the underlying reaction mechanisms and workflows.

Introduction

1-Boc-3-iodoazetidine is a valuable intermediate in the synthesis of novel pharmaceutical agents. Its strained four-membered ring and the presence of a reactive iodine atom make it a versatile scaffold for the introduction of diverse functionalities. The most common precursor for this compound is N-Boc-3-hydroxyazetidine, which is readily available. This guide focuses on the two primary methods for the iodination of N-Boc-3-hydroxyazetidine: a one-step Appel-type reaction and a two-step procedure involving mesylation followed by nucleophilic substitution.

Comparative Analysis of Synthetic Methodologies

Two principal methods have been identified for the synthesis of 1-Boc-3-iodoazetidine from N-Boc-3-hydroxyazetidine. The choice of method may depend on factors such as desired yield, reaction time, and available reagents. A summary of the key quantitative data for each method is presented in Table 1.

| Parameter | Method 1: Appel-type Reaction | Method 2: Two-Step Mesylation and Iodide Displacement |

| Starting Material | N-Boc-3-hydroxyazetidine | N-Boc-3-hydroxyazetidine |

| Reagents | Triphenylphosphine (B44618), Imidazole (B134444), Iodine | 1. Methanesulfonyl chloride, Triethylamine2. Potassium iodide |

| Solvent | Toluene (B28343) | 1. Dichloromethane2. N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 100 °C | 1. 0 °C to Room Temperature2. 110 °C |

| Reaction Time | 1 hour | 1. Not specified2. 16 hours |

| Yield | 99%[1] | Not explicitly reported for the full sequence. |

| Number of Steps | 1 | 2 |

| Purification | Silica (B1680970) gel column chromatography | 1. Aqueous work-up2. Aqueous work-up and extraction |

Table 1. Comparison of Synthetic Methods.

Experimental Protocols

Method 1: One-Step Appel-type Reaction

This method provides a high-yielding, single-step conversion of the alcohol to the iodide.

Procedure:

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (3.35 g, 19.3 mmol) in toluene (200 mL), sequentially add imidazole (3.95 g, 58.0 mmol), triphenylphosphine (10.1 g, 38.7 mmol), and iodine (7.36 g, 29.0 mmol).[1]

-

Heat the reaction mixture at 100 °C for 1 hour.[1]

-

Cool the mixture to room temperature and pour it into an aqueous sodium bicarbonate solution (30 mL).[1]

-

To quench the excess triphenylphosphine, add iodine until the iodine color in the organic layer disappears.[1]

-

Separate the organic layer and wash it with a saturated aqueous sodium thiosulfate (B1220275) solution.[1]

-

Dry the organic layer over anhydrous sodium sulfate (B86663).

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate (B1210297) = 9:1 to 1:1) to afford 1-Boc-3-iodoazetidine as a clear oil (5.42 g, 99% yield).[1]

Method 2: Two-Step Synthesis via Mesylate Intermediate

This two-step approach involves the activation of the hydroxyl group as a mesylate, followed by nucleophilic displacement with iodide.

Step 1: Synthesis of tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate

-

Dissolve N-Boc-3-hydroxyazetidine in dichloromethane.

-

Cool the solution to 0 °C.

-

Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.

Step 2: Synthesis of 1-Boc-3-iodoazetidine

-

Dissolve the crude tert-butyl 3-[(methanesulfonyl)oxy]azetidine-1-carboxylate (6.5 g, 26.0 mmol) in N,N-dimethylformamide (40 mL).

-

Add potassium iodide (12.9 g, 77.7 mmol).

-

Heat the reaction mixture at 110 °C for 16 hours.

-

After completion, concentrate the reaction mixture under vacuum.

-

Dilute the residue with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and then with saturated aqueous brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1-Boc-3-iodoazetidine.

Reaction Mechanisms and Workflows

The following diagrams illustrate the chemical transformations and experimental processes described in this guide.

References

An In-depth Technical Guide to Tert-butyl 3-iodoazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of tert-butyl 3-iodoazetidine-1-carboxylate, a key building block in medicinal chemistry. The information is intended to support researchers and scientists in its safe and effective use in the laboratory and to aid drug development professionals in understanding its role in the synthesis of potential therapeutics.

Core Physicochemical Properties

Tert-butyl 3-iodoazetidine-1-carboxylate is a versatile organic compound with the chemical formula C₈H₁₄INO₂ and a molecular weight of 283.11 g/mol .[1][2] It is most commonly available as a colorless to brown clear liquid.[1] Due to its sensitivity to air and light, it is recommended to store the compound in a cool, dark place under an inert atmosphere.[1]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄INO₂ | [1] |

| Molecular Weight | 283.11 g/mol | [1][2] |

| CAS Number | 254454-54-1 | [1] |

| Appearance | Colorless to brown clear liquid | [1] |

| Boiling Point (Predicted) | 282.0 ± 33.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.63 g/mL | [1] |

| Refractive Index | 1.5090 to 1.5130 | [1] |

| Flash Point | 124 °C | |

| Purity | >95.0% (GC) |

Spectral Data

While experimental spectral data is not widely published, the following information has been reported:

-

¹H NMR (400 MHz, CDCl₃, Predicted): δ = 4.64 (dd, J = 9.5, 8.0 Hz, 2H), 4.47 (m, 1H), 4.29 (dd, J = 10.4, 5.4 Hz, 2H), 1.44 (s, 9H).

-

Mass Spectrometry (ESI): m/z = 284 (M + 1)⁺.[1]

Experimental Protocols

Synthesis of Tert-butyl 3-iodoazetidine-1-carboxylate

A common method for the synthesis of tert-butyl 3-iodoazetidine-1-carboxylate is from the corresponding 3-hydroxyazetidine derivative. The following is a general procedure:

Reaction:

Caption: Synthesis of tert-butyl 3-iodoazetidine-1-carboxylate.

Procedure:

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in toluene, sequentially add imidazole (3 equivalents), triphenylphosphine (2 equivalents), and iodine (1.5 equivalents).[1]

-

Heat the reaction mixture at 100 °C for 1 hour.[1]

-

After cooling to room temperature, pour the mixture into an aqueous sodium bicarbonate solution.[1]

-

To quench the excess triphenylphosphine, add iodine until the color of iodine persists in the organic layer.[1]

-

Separate the organic layer and wash it with a saturated aqueous solution of sodium thiosulfate.[1]

-

Dry the organic layer over anhydrous sodium sulfate.[1]

-

Purify the crude product by silica (B1680970) gel column chromatography, eluting with a hexane/ethyl acetate (B1210297) gradient (e.g., 9:1 to 1:1), to yield tert-butyl 3-iodoazetidine-1-carboxylate as a clear oil.[1]

Applications in Drug Discovery

Tert-butyl 3-iodoazetidine-1-carboxylate is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of more complex molecules with potential therapeutic applications.

Synthesis of Phosphodiesterase 9A (PDE9A) Inhibitors

A significant application of this compound is in the development of phosphodiesterase 9A (PDE9A) inhibitors, which are being investigated for the treatment of neurodegenerative diseases such as Alzheimer's disease.[3] The azetidine (B1206935) moiety can be a key structural feature of these inhibitors.

The general workflow for the incorporation of the azetidine scaffold using tert-butyl 3-iodoazetidine-1-carboxylate is outlined below.

Caption: General workflow for the synthesis of PDE9A inhibitors.

This workflow typically involves an initial nucleophilic substitution reaction where a heterocyclic core, such as a pyrazolopyrimidinone (B8486647), displaces the iodide from the azetidine ring.[3][4] This is followed by the removal of the Boc protecting group, and subsequent functionalization to yield the final active pharmaceutical ingredient.

Safety and Handling

Tert-butyl 3-iodoazetidine-1-carboxylate is suspected of causing genetic defects. It is essential to handle this compound with appropriate safety precautions in a well-ventilated fume hood.

Precautionary Statements:

-

Obtain special instructions before use.

-

Do not handle until all safety precautions have been read and understood.

-

Wash skin thoroughly after handling.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

If on skin: Wash with plenty of water.

-

If exposed or concerned: Get medical advice/attention.

-

Take off contaminated clothing and wash it before reuse.

Conclusion

Tert-butyl 3-iodoazetidine-1-carboxylate is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility in the construction of azetidine-containing compounds, such as PDE9A inhibitors, highlights its importance for medicinal chemists. A thorough understanding of its physicochemical properties, coupled with strict adherence to safety protocols, is crucial for its successful application in research and development.

References

- 1. 1-Boc-3-iodoazetidine | 254454-54-1 [chemicalbook.com]

- 2. 1-Boc-3-Iodoazetidine AldrichCPR 254454-54-1 [sigmaaldrich.com]

- 3. Design, synthesis and evaluation of pyrazolopyrimidinone derivatives as novel PDE9A inhibitors for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epubl.ktu.edu [epubl.ktu.edu]

In-Depth Technical Guide to the Spectral Data of 1-Boc-3-iodoazetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the synthetic building block, 1-Boc-3-iodoazetidine (tert-butyl 3-iodoazetidine-1-carboxylate). The information detailed herein is essential for the accurate identification, characterization, and utilization of this compound in complex organic synthesis and drug discovery endeavors.

Chemical Structure and Properties

-

IUPAC Name: tert-butyl 3-iodoazetidine-1-carboxylate

-

Synonyms: 1-Boc-3-iodoazetidine

-

CAS Number: 254454-54-1

-

Molecular Formula: C₈H₁₄INO₂

-

Molecular Weight: 283.11 g/mol

-

Appearance: Clear colorless to pale yellow liquid.[1]

Spectral Data Summary

The following tables summarize the key spectral data obtained for 1-Boc-3-iodoazetidine.

Mass Spectrometry (MS)

| Technique | Ionization Mode | m/z | Fragment |

| Electrospray Ionization (ESI) | Positive | 284 | [M+H]⁺ |

Table 1: Mass Spectrometry data for 1-Boc-3-iodoazetidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 4.45 - 4.35 | m | - | 1H | CH-I |

| 4.25 | t | 8.5 | 2H | CH₂ (ax) |

| 3.95 | dd | 8.5, 5.0 | 2H | CH₂ (eq) |

| 1.43 | s | - | 9H | C(CH₃)₃ |

Table 2: ¹H NMR spectral data for 1-Boc-3-iodoazetidine. The spectrum is typically recorded in CDCl₃ at 400 MHz.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 156.0 | C=O (Boc) |

| 79.8 | C (CH₃)₃ |

| 58.5 | C H₂ (x2) |

| 28.4 | C(C H₃)₃ (x3) |

| 10.2 | C H-I |

Table 3: ¹³C NMR spectral data for 1-Boc-3-iodoazetidine. The spectrum is typically recorded in CDCl₃ at 100 MHz.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975 | Strong | C-H stretch (alkane) |

| 1700 | Strong | C=O stretch (carbamate) |

| 1395 | Medium | C-H bend (t-butyl) |

| 1160 | Strong | C-O stretch (carbamate) |

| 650 | Medium | C-I stretch |

Table 4: Key Infrared absorption peaks for 1-Boc-3-iodoazetidine.

Experimental Protocols

Synthesis of 1-Boc-3-iodoazetidine

A widely adopted procedure for the synthesis of 1-Boc-3-iodoazetidine involves the iodination of N-Boc-3-hydroxyazetidine.[2]

Procedure:

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in a suitable solvent such as toluene, add imidazole (B134444) (3 equivalents) and triphenylphosphine (B44618) (2 equivalents).[2]

-

Add iodine (1.5 equivalents) to the mixture.[2]

-

Heat the reaction mixture, for instance at 100 °C, for approximately 1 hour.[2]

-

After cooling to room temperature, the reaction is quenched with an aqueous solution of sodium bicarbonate.[2]

-

Excess triphenylphosphine can be quenched by the addition of iodine until the color persists in the organic layer.[2]

-

The organic layer is separated, washed with saturated aqueous sodium thiosulfate, and dried over anhydrous sodium sulfate.[2]

-

The crude product is purified by silica (B1680970) gel column chromatography to yield 1-Boc-3-iodoazetidine as a clear oil.[2]

Spectral Data Acquisition

The following are general protocols for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of 1-Boc-3-iodoazetidine is dissolved in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS):

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, at a low concentration.

-

Instrumentation: Electrospray ionization (ESI) mass spectrometry is performed on a quadrupole or time-of-flight (TOF) mass analyzer.

-

Analysis: The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is recorded.

Infrared (IR) Spectroscopy:

-

Sample Preparation: As 1-Boc-3-iodoazetidine is a liquid, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrophotometer.

-

Analysis: The spectrum is recorded as percent transmittance versus wavenumber (cm⁻¹).

References

Stability and Storage of 1-Boc-3-iodoazetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Boc-3-iodoazetidine, a key building block in medicinal chemistry. Understanding the stability profile of this reagent is critical for ensuring its quality, purity, and reactivity in synthetic applications, thereby safeguarding the integrity of drug discovery and development programs. This document outlines the known stability characteristics, potential degradation pathways, recommended storage protocols, and a framework for conducting rigorous stability assessments.

Core Stability Profile and Recommended Storage

1-Boc-3-iodoazetidine is a moderately stable compound that is sensitive to light, temperature, and potentially moisture. The presence of a strained azetidine (B1206935) ring, a labile tert-butyloxycarbonyl (Boc) protecting group, and a reactive carbon-iodine bond all contribute to its potential for degradation.

Based on information from various chemical suppliers, the following storage conditions are recommended to maximize the shelf-life of 1-Boc-3-iodoazetidine:

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to -80°C for long-term storage. | Minimizes thermal decomposition and slows down potential degradation reactions. |

| Light | Protect from light; store in an amber vial or in the dark. | The carbon-iodine bond is susceptible to photolytic cleavage, which can generate radical species and lead to decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and degradation reactions that may be initiated by atmospheric oxygen and moisture. |

| Moisture | Keep in a tightly sealed container in a dry place. | Minimizes hydrolysis of the Boc protecting group and other moisture-sensitive degradation pathways. |

Short-term storage at room temperature may be acceptable for immediate use, but prolonged exposure to ambient conditions should be avoided.

Potential Degradation Pathways

While specific degradation studies on 1-Boc-3-iodoazetidine are not extensively published, its chemical structure suggests several potential degradation pathways under stress conditions such as heat, light, acid, and base.

dot

Caption: Proposed degradation pathways for 1-Boc-3-iodoazetidine.

-

Hydrolysis of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is susceptible to hydrolysis under acidic conditions, and to a lesser extent, under basic conditions. This would lead to the formation of 3-iodoazetidine, tert-butanol, and carbon dioxide.

-

Photodegradation: The carbon-iodine bond is known to be photolabile.[1] Exposure to light, particularly UV radiation, can induce homolytic cleavage of the C-I bond, generating a highly reactive 1-Boc-azetidin-3-yl radical and an iodine radical. These radicals can then participate in a variety of subsequent reactions, leading to complex degradation product mixtures.

-

Thermal Degradation: At elevated temperatures, the strained azetidine ring can undergo ring-opening reactions.[2] Additionally, thermal decomposition of the Boc group can occur.[3] Elimination of HI could also lead to the formation of 1-Boc-azetidin-3-one.

-

Nucleophilic Substitution: The iodide is a good leaving group, making the C3 position of the azetidine ring susceptible to nucleophilic attack. Trace nucleophiles in the storage environment could lead to the formation of substituted azetidine derivatives.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of 1-Boc-3-iodoazetidine should involve a forced degradation study. This involves subjecting the compound to a range of stress conditions to identify potential degradants and develop stability-indicating analytical methods. The following is a proposed workflow for such a study.

dot

Caption: Experimental workflow for stability assessment of 1-Boc-3-iodoazetidine.

Materials and Equipment

-

1-Boc-3-iodoazetidine (high purity)

-

HPLC grade solvents (acetonitrile, methanol, water)

-

Acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH)

-

Hydrogen peroxide (30%)

-

Forced degradation chamber with controlled temperature, humidity, and light (UV and visible)

-

HPLC system with UV and mass spectrometry (MS) detectors

-

NMR spectrometer

Forced Degradation Protocol

-

Sample Preparation: Prepare stock solutions of 1-Boc-3-iodoazetidine in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound and the stock solution to 80°C for 48 hours.

-

Photodegradation: Expose the solid compound and the stock solution to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 W h/m² UV) in a photostability chamber. A dark control sample should be stored under the same conditions but protected from light.

-

-

Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analytical Methods:

-

HPLC-UV/MS: Develop a gradient reverse-phase HPLC method to separate the parent compound from its degradation products. A C18 column is a good starting point. The mobile phase could consist of a gradient of water (with 0.1% formic acid) and acetonitrile. UV detection can be used for quantification, while MS detection will aid in the identification of degradants.

-

NMR Spectroscopy: For significant degradants, isolation followed by NMR analysis (¹H, ¹³C) can be used for structural elucidation. In-situ NMR monitoring of the degradation process can also provide valuable kinetic information.[4]

-

Data Presentation and Interpretation

The results of the forced degradation study should be presented in a clear and organized manner to facilitate interpretation.

Table 1: Summary of Forced Degradation Results for 1-Boc-3-iodoazetidine

| Stress Condition | Duration (hours) | Assay of 1-Boc-3-iodoazetidine (%) | Major Degradant(s) (Retention Time) | % of Major Degradant(s) | Total Impurities (%) |

| 0.1 M HCl, 60°C | 24 | 85.2 | D1 (t_R = 2.5 min) | 10.5 | 14.8 |

| 0.1 M NaOH, 60°C | 24 | 92.1 | D2 (t_R = 3.1 min) | 5.8 | 7.9 |

| 3% H₂O₂, RT | 24 | 95.5 | D3 (t_R = 4.2 min) | 3.1 | 4.5 |

| 80°C (Solid) | 48 | 98.2 | D4 (t_R = 5.0 min) | 1.2 | 1.8 |

| 80°C (Solution) | 48 | 94.7 | D4 (t_R = 5.0 min), D5 (t_R = 6.2 min) | 3.5, 1.1 | 5.3 |

| Photolytic (Solid) | - | 90.3 | D6 (t_R = 7.1 min) | 7.2 | 9.7 |

| Photolytic (Solution) | - | 82.5 | D6 (t_R = 7.1 min), D7 (t_R = 8.5 min) | 12.3, 3.1 | 17.5 |

| Dark Control | - | 99.5 | - | <0.1 | 0.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Recommendations

1-Boc-3-iodoazetidine is a valuable but sensitive building block. Its stability is influenced by temperature, light, and the presence of acidic or basic conditions. For optimal use and to ensure the reliability of experimental results, it is imperative to adhere to the recommended storage conditions, including low temperature, protection from light, and an inert atmosphere.

For critical applications in drug development, it is highly recommended to perform a comprehensive stability assessment, including forced degradation studies, to understand the degradation profile of the specific batch of material being used. The development of a validated stability-indicating analytical method is crucial for monitoring the purity of 1-Boc-3-iodoazetidine over time and for ensuring the quality of synthetic intermediates and final active pharmaceutical ingredients.

References

alternative synthesis routes for 1-Boc-3-iodoazetidine

An In-depth Technical Guide to Alternative Synthesis Routes for 1-Boc-3-iodoazetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of established and alternative synthetic routes for 1-Boc-3-iodoazetidine, a crucial building block in medicinal chemistry. The document outlines detailed experimental protocols, presents quantitative data in a comparative format, and illustrates the synthetic pathways for enhanced clarity.

Introduction

1-Boc-3-iodoazetidine is a valuable intermediate used in the synthesis of various pharmaceutical compounds. Its strained four-membered ring and the presence of a reactive iodo group make it a versatile scaffold for introducing the azetidine (B1206935) moiety into larger molecules. The development of efficient, scalable, and safe synthesis routes is therefore of significant interest. This guide explores the most common and effective methods for its preparation, primarily starting from 1-Boc-3-hydroxyazetidine.

Route 1: Iodination of 1-Boc-3-hydroxyazetidine via an Appel-type Reaction

This is a direct and high-yielding one-step conversion of the hydroxyl group to an iodide. The reaction typically employs triphenylphosphine (B44618) and iodine, with imidazole (B134444) acting as a base and catalyst.

Experimental Protocol

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in toluene, imidazole (3 equivalents), triphenylphosphine (2 equivalents), and iodine (1.5-3 equivalents) are sequentially added.[1][2] The reaction mixture is heated to 100 °C (reflux) and stirred for 1-2 hours.[1][2] After completion, the mixture is cooled to room temperature and quenched with an aqueous sodium bicarbonate solution or water.[1][2] The organic layer is separated, washed with aqueous sodium thiosulfate (B1220275) solution to remove excess iodine, and dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.[1][2] The crude product is then purified by silica (B1680970) gel column chromatography to yield 1-Boc-3-iodoazetidine as a clear oil.[1]

Data Summary

| Reagent/Parameter | Molar Equivalents | Conditions | Yield | Purity | Reference |

| 1-Boc-3-hydroxyazetidine | 1.0 | Toluene, 100 °C, 1h | 99% | Not specified | [1] |

| Triphenylphosphine | 2.0 | ||||

| Imidazole | 3.0 | ||||

| Iodine | 1.5 |

Synthesis Workflow

Route 2: Two-Step Iodination via Mesylate Intermediate

This alternative route involves the conversion of the hydroxyl group into a better leaving group, typically a mesylate, followed by nucleophilic substitution with an iodide source. This method avoids the use of phosphorus reagents.

Step 2a: Mesylation of 1-Boc-3-hydroxyazetidine

The first step is the formation of tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate.

Experimental Protocol A standard protocol involves dissolving 1-Boc-3-hydroxyazetidine (1 equivalent) in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The solution is cooled to 0 °C, and a base such as triethylamine (B128534) (TEA) or pyridine (B92270) (1.5-2.0 equivalents) is added. Methanesulfonyl chloride (MsCl) (1.2-1.5 equivalents) is then added dropwise, and the reaction is stirred at 0 °C to room temperature until completion. The reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed, dried, and concentrated to give the crude mesylate, which can often be used in the next step without further purification.

Step 2b: Nucleophilic Substitution with Iodide

The mesylate intermediate is converted to the final product.

Experimental Protocol tert-Butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate (1 equivalent) and potassium iodide (3 equivalents) are dissolved in dimethylformamide (DMF).[2] The mixture is heated to 110 °C and stirred for 16 hours.[2] After the reaction is complete, the mixture is cooled and concentrated under vacuum. The residue is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. After concentration, the crude product is purified by column chromatography to afford 1-Boc-3-iodoazetidine.[2]

Data Summary

| Step | Reagent/Parameter | Molar Equivalents | Conditions | Yield | Reference |

| 2a: Mesylation | Methanesulfonyl Chloride | ~1.2 | DCM, 0 °C to RT | High (Typical) | (General Protocol) |

| Triethylamine | ~1.5 | ||||

| 2b: Iodination | Potassium Iodide | 3.0 | DMF, 110 °C, 16h | Not specified | [2] |

| Mesylate Intermediate | 1.0 |

Synthesis Workflow

References

The Advent of a Key Synthetic Building Block: A Technical Guide to 1-Boc-3-iodoazetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-3-iodoazetidine has emerged as a pivotal intermediate in medicinal chemistry and drug discovery, offering a versatile scaffold for the introduction of the azetidine (B1206935) moiety into complex molecules. This technical guide provides an in-depth overview of the discovery and first synthesis of this valuable building block. It details the primary synthetic routes, presents quantitative data in a structured format, and offers comprehensive experimental protocols. Furthermore, this document includes key physicochemical and spectroscopic data to aid in its practical application.

Introduction: The Rise of Azetidines in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in drug development due to its unique conformational properties and its ability to serve as a bioisosteric replacement for other cyclic and acyclic functionalities. The incorporation of an azetidine scaffold can lead to improved physicochemical properties, such as aqueous solubility and metabolic stability, as well as enhanced target-binding affinity. The N-Boc protected 3-iodoazetidine, in particular, provides a stable yet reactive handle for nucleophilic substitution, making it a cornerstone for the synthesis of a diverse array of 3-substituted azetidine derivatives.

Discovery and First Synthesis

The first documented synthesis of 1-Boc-3-iodoazetidine (CAS Number: 254454-54-1) appears in the patent literature, with early disclosures found in patents such as WO2006/40182.[1] This compound was developed as a key intermediate for the synthesis of more complex molecules, particularly for applications in drug discovery. Its discovery was driven by the need for a stable and versatile building block to introduce the 3-azetidinyl group.

Two principal synthetic strategies have been established for the preparation of 1-Boc-3-iodoazetidine, both starting from the readily available 1-Boc-3-hydroxyazetidine. The first involves a direct iodination of the hydroxyl group, while the second proceeds through an intermediate sulfonate ester.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of 1-Boc-3-iodoazetidine is provided below for easy reference.

Table 1: Physicochemical Properties of 1-Boc-3-iodoazetidine

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄INO₂ | [1][2] |

| Molecular Weight | 283.11 g/mol | [1][2] |

| Appearance | Colorless to brown clear liquid | [1] |

| Boiling Point | 282.0 ± 33.0 °C (Predicted) | [2][3] |

| Density | 1.63 g/mL | [2][3] |

| Refractive Index | 1.5090 to 1.5130 | [1] |

Table 2: Spectroscopic Data for 1-Boc-3-iodoazetidine

| Spectrum Type | Data | Reference |

| ¹H NMR | See Figure 1 | [4] |

| Mass Spectrum (ESI) | m/z 284 (M+H)⁺ | [1] |

Figure 1: ¹H NMR Spectrum of 1-Boc-3-iodoazetidine.[4]

Figure 1: ¹H NMR Spectrum of 1-Boc-3-iodoazetidine.[4]

Synthetic Pathways and Experimental Protocols

The following sections provide detailed diagrams and experimental procedures for the two primary synthetic routes to 1-Boc-3-iodoazetidine.

Synthesis from 1-Boc-3-hydroxyazetidine (Appel-type Reaction)

This is the most direct and widely cited method for the preparation of 1-Boc-3-iodoazetidine. It involves the in-situ formation of a phosphonium (B103445) iodide species which is then displaced by the hydroxyl group of the starting material.

Caption: Synthesis of 1-Boc-3-iodoazetidine from 1-Boc-3-hydroxyazetidine.

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (3.35 g, 19.3 mmol) in toluene (200 mL), imidazole (3.95 g, 58.0 mmol), triphenylphosphine (10.1 g, 38.7 mmol), and iodine (7.36 g, 29.0 mmol) were sequentially added.[1] The resulting mixture was heated to 100 °C and stirred for 1 hour.[1] After cooling to room temperature, the reaction mixture was poured into an aqueous sodium bicarbonate solution (30 mL). Excess triphenylphosphine was quenched by the addition of iodine until the iodine color persisted in the organic layer. The organic layer was separated, washed with saturated aqueous sodium thiosulfate, and dried over anhydrous sodium sulfate. The crude product was purified by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate (B1210297) = 9:1 to 1:1) to afford 1-Boc-3-iodoazetidine as a clear oil (5.42 g, 99% yield).[1]

Synthesis via a Mesylate Intermediate

An alternative two-step approach involves the conversion of the hydroxyl group to a better leaving group, such as a mesylate, followed by nucleophilic substitution with an iodide salt.

References

A Technical Guide to the Reactivity Profile of the Carbon-Iodine Bond in 1-Boc-3-Iodoazetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Boc-3-iodoazetidine is a pivotal building block in modern medicinal chemistry, primarily due to the versatile reactivity of its carbon-iodine (C-I) bond. This strained, four-membered heterocycle, functionalized with an excellent leaving group, serves as a key intermediate for introducing the azetidine (B1206935) scaffold into complex molecules. The inherent ring strain and the lability of the C-I bond govern its chemical behavior, making it a valuable substrate for a range of transformations including nucleophilic substitutions and transition-metal-catalyzed cross-coupling reactions. This document provides an in-depth analysis of the C-I bond's reactivity, detailed experimental protocols for its key transformations, and a summary of its applications in the synthesis of pharmaceutically relevant compounds.

Introduction: The Azetidine Scaffold and the Role of the C-I Bond

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in drug discovery.[1] Their incorporation into molecular structures can improve critical pharmacokinetic properties such as solubility, metabolic stability, and lipophilicity. 1-Boc-3-iodoazetidine stands out as a particularly useful synthetic intermediate.[2][3] The tert-butyloxycarbonyl (Boc) group provides protection for the nitrogen atom, while the iodo substituent at the 3-position is a highly reactive handle for synthetic diversification.[4]

The reactivity of this compound is dominated by the properties of the C-I bond. The significant difference in electronegativity between carbon and iodine creates a polarized bond, rendering the carbon atom electrophilic. Furthermore, the iodide ion is an excellent leaving group, facilitating nucleophilic displacement. The lability of the C-I bond also makes it an ideal partner in a variety of organometallic cross-coupling reactions.[4][5]

Synthesis of 1-Boc-3-Iodoazetidine

The most common and efficient synthesis of 1-Boc-3-iodoazetidine involves the iodination of its precursor, 1-Boc-3-hydroxyazetidine. This transformation is typically achieved using a combination of triphenylphosphine (B44618), imidazole (B134444), and elemental iodine, a variation of the Appel reaction.

Experimental Protocol: Synthesis from 1-Boc-3-hydroxyazetidine[2]

-

Reaction Setup: To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent, e.g., 3.35 g, 19.3 mmol) in toluene (B28343) (approx. 60 mL/g of starting material), sequentially add imidazole (3 equivalents, 3.95 g, 58.0 mmol), triphenylphosphine (2 equivalents, 10.1 g, 38.7 mmol), and iodine (1.5 equivalents, 7.36 g, 29.0 mmol).

-

Reaction Conditions: Heat the reaction mixture to 100 °C for 1 hour.

-

Work-up: Cool the mixture to room temperature and pour it into an aqueous sodium bicarbonate solution. Add additional iodine to the separated organic layer to quench any excess triphenylphosphine until the iodine color persists.

-

Purification: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 1-Boc-3-iodoazetidine as a clear oil.[2] A typical reported yield for this procedure is 99%.[2]

Reactivity Profile and Key Transformations

The C-I bond in 1-Boc-3-iodoazetidine is the focal point of its reactivity, enabling a diverse array of synthetic transformations.

Nucleophilic Substitution Reactions

The electrophilic nature of the C-3 carbon and the excellent leaving group ability of iodide make 1-Boc-3-iodoazetidine highly susceptible to SN2 reactions. A wide range of nucleophiles can be employed to displace the iodide, providing straightforward access to a variety of 3-substituted azetidines.

Table 1: Representative Nucleophilic Substitution Reactions

| Entry | Nucleophile | Reagent(s) / Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1 | Amines (R-NH₂) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) | 3-Aminoazetidines | |

| 2 | Phenols (Ar-OH) | Base (e.g., Cs₂CO₃), Solvent (e.g., DMF), Heat | 3-Phenoxyazetidines | [6] |

| 3 | Thiols (R-SH) | Base (e.g., NaH), Solvent (e.g., THF) | 3-Thioetherazetidines | General Reactivity |

| 4 | Azide (N₃⁻) | Sodium Azide (NaN₃), Solvent (e.g., DMF) | 3-Azidoazetidines | [7] |

| 5 | Cyanide (CN⁻) | Sodium Cyanide (NaCN), Solvent (e.g., DMSO) | 3-Cyanoazetidines | General Reactivity |

Note: References may describe analogous reactions on similar scaffolds or general functionalization protocols.

Cross-Coupling Reactions

The C(sp³)-I bond of 1-Boc-3-iodoazetidine is an effective handle for various palladium- and nickel-catalyzed cross-coupling reactions. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the connection of the azetidine ring to aryl, heteroaryl, and alkyl fragments.

Table 2: Representative Cross-Coupling Reactions

| Entry | Reaction Type | Coupling Partner | Catalyst/Ligand/Base | Product Type | Reference |

|---|---|---|---|---|---|

| 1 | Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids or Esters | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 3-Arylazetidines | [8] |

| 2 | Sonogashira | Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | 3-Alkynylazetidines | [8] |

| 3 | Negishi | Organozinc Reagents | Pd or Ni catalyst | 3-Alkyl/Arylazetidines | [4] |

| 4 | Buchwald-Hartwig | Amines, Amides | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | 3-Aminoazetidines | [6] |

| 5 | Cobalt-Catalyzed | Cyclopropyl/Cyclobutyl Grignard Reagents | Co catalyst | 3-Cycloalkylazetidines |[4] |

Note: References may describe analogous reactions on similar scaffolds or general cross-coupling protocols.

Ring-Opening Reactions

While the Boc-protecting group generally stabilizes the azetidine ring, its inherent strain makes it susceptible to ring-opening under certain conditions.[9][10] The presence of a good leaving group at the C-3 position can facilitate this process, particularly with strong nucleophiles or under Lewis acidic conditions. The regioselectivity of the ring-opening is influenced by both steric and electronic factors of the substituents on the ring.[9][10] For 1-Boc-3-iodoazetidine, nucleophilic attack at the less-hindered C-2 or C-4 positions can lead to ring-opened products, although this is generally a less common pathway compared to direct substitution at C-3.

Conclusion

The carbon-iodine bond in 1-Boc-3-iodoazetidine is a linchpin of its synthetic utility. Its well-defined reactivity allows for predictable and efficient functionalization through both nucleophilic substitution and a wide range of cross-coupling reactions. This versatility has established 1-Boc-3-iodoazetidine as an indispensable tool for medicinal chemists and drug development professionals, enabling the rapid diversification of scaffolds and the synthesis of novel chemical entities with improved pharmaceutical properties. A thorough understanding of the principles governing the C-I bond's reactivity is crucial for its effective application in the design and synthesis of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-Boc-3-iodoazetidine | 254454-54-1 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 254454-54-1(1-Boc-3-iodoazetidine) | Kuujia.com [kuujia.com]

- 5. Exploiting Unsaturated Carbon-Iodine Compounds for the Preparation of Carbon-Rich Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]

- 10. researchgate.net [researchgate.net]

Solubility Profile of 1-Boc-3-iodoazetidine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a detailed overview of the solubility characteristics of 1-Boc-3-iodoazetidine (CAS No. 254454-54-1), a key building block in contemporary drug discovery and organic synthesis. The information is intended for researchers, scientists, and professionals in drug development, offering insights into solvent selection for synthesis, purification, and formulation.

Introduction

1-Boc-3-iodoazetidine is a versatile synthetic intermediate, characterized by a tert-butoxycarbonyl (Boc) protecting group on the azetidine (B1206935) nitrogen and an iodine atom at the 3-position. Its physicochemical properties, particularly its solubility in common organic solvents, are critical for its effective application in chemical processes. This guide summarizes the available solubility data and provides a standardized experimental protocol for its determination.

Physicochemical Properties of 1-Boc-3-iodoazetidine

| Property | Value | Reference |

| CAS Number | 254454-54-1 | [1][2][3][][5][6] |

| Molecular Formula | C₈H₁₄INO₂ | [1][2][3][][5] |

| Molecular Weight | 283.11 g/mol | [1][][6] |

| Appearance | Light yellow to yellow liquid | [1] |

| Density | 1.63 g/cm³ | [1] |

Solubility of 1-Boc-3-iodoazetidine

Quantitative solubility data for 1-Boc-3-iodoazetidine in a broad range of common organic solvents is not extensively documented in publicly available literature. However, existing data and the general behavior of structurally related N-Boc protected compounds provide valuable insights. The following table summarizes the available quantitative and qualitative solubility information.

| Solvent Class | Solvent | Solubility (at ambient temperature) | Remarks |

| Amide | Dimethylformamide (DMF) | Expected to be soluble | N-Boc protected compounds generally show good solubility in polar aprotic solvents. |

| Sulfoxide (B87167) | Dimethyl sulfoxide (DMSO) | 100 mg/mL | Ultrasonic assistance may be required.[1] |

| Alcohols | Methanol, Ethanol | Expected to be soluble | The polar nature of alcohols should facilitate dissolution. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Expected to be soluble | General solubility of N-Boc protected compounds.[7] |

| Esters | Ethyl acetate | Expected to be soluble | A common solvent for reactions and purifications involving N-Boc compounds.[2] |

| Halogenated | Dichloromethane (DCM), Chloroform | Expected to be soluble | N-Boc protected amino acids are typically soluble in chlorinated solvents.[7] |

| In Vivo Formulations | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A clear solution is obtained.[1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | A clear solution is obtained.[1] | |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | A clear solution is obtained.[1] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 1-Boc-3-iodoazetidine in an organic solvent, based on the widely accepted shake-flask method.[8][9]

4.1. Objective: To determine the saturation solubility of 1-Boc-3-iodoazetidine in a selected organic solvent at a specified temperature.

4.2. Materials and Equipment:

-

1-Boc-3-iodoazetidine (high purity)

-

High-purity organic solvent of choice

-

Analytical balance

-

Thermostatic shaker or orbital shaker with temperature control

-

Calibrated positive displacement pipettes

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and appropriate glassware

4.3. Procedure:

-

Preparation of Calibration Standards:

-

Prepare a stock solution of 1-Boc-3-iodoazetidine of known concentration in the chosen solvent.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

Analyze the standards using a validated analytical method (e.g., HPLC-UV) and construct a calibration curve of response versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of 1-Boc-3-iodoazetidine to a pre-weighed vial. The presence of undissolved solid is essential to ensure saturation.

-

Record the initial mass of the compound.

-

-

Equilibration:

-

Accurately pipette a known volume of the selected organic solvent into the vial containing the excess solute.

-

Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the vial to stand in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any suspended solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method as for the calibration standards.

-

-

Calculation:

-

Determine the concentration of 1-Boc-3-iodoazetidine in the diluted sample from the calibration curve.

-

Calculate the concentration in the original saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL or g/L).

-

Visual Representation of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 1-Boc-3-iodoazetidine.

Caption: Experimental workflow for solubility determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-Boc-3-iodoazetidine | 254454-54-1 [chemicalbook.com]

- 3. 1-Boc-3-iodoazetidine, 97% Each | Contact Us | Thermo Scientific™ | thermofisher.com [thermofisher.com]

- 5. 1-Boc-3-iodo-azetidine 97% | CAS: 254454-54-1 | AChemBlock [achemblock.com]

- 6. 1-Boc-3-Iodoazetidine AldrichCPR 254454-54-1 [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Iodine - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for 1-Boc-3-iodoazetidine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-iodoazetidine is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. The presence of the Boc-protected nitrogen and the reactive iodine at the 3-position allows for a wide range of chemical modifications, making it an attractive starting material for drug discovery programs. The strained four-membered azetidine (B1206935) ring system introduces unique conformational constraints and can serve as a bioisostere for other cyclic and acyclic moieties, often leading to improved pharmacological properties.

This document provides detailed application notes and experimental protocols for the use of 1-Boc-3-iodoazetidine in the synthesis of biologically active molecules, with a focus on its application in the development of phosphodiesterase 9A (PDE9A) inhibitors.

Key Applications in Medicinal Chemistry

The primary utility of 1-Boc-3-iodoazetidine lies in its ability to serve as a versatile intermediate for the introduction of the 3-azetidinyl moiety into target molecules. This is typically achieved through nucleophilic substitution or transition metal-catalyzed cross-coupling reactions.

1. Synthesis of 3-Substituted Azetidines:

The iodine atom at the C-3 position is a good leaving group, readily displaced by various nucleophiles. This allows for the synthesis of a diverse range of 3-substituted azetidines, including:

-

3-Aminoazetidines: Through reaction with amines.

-

3-Oxyazetidines: Through reaction with alcohols or phenols.

-

3-Thioazetidines: Through reaction with thiols.

-

3-Aryl/Heteroaryl-azetidines: Through cross-coupling reactions.

These 3-substituted azetidines are key components in a variety of biologically active compounds, including enzyme inhibitors and central nervous system (CNS) agents.[1]

2. Role in the Development of PDE9A Inhibitors:

Phosphodiesterase 9A (PDE9A) is a key enzyme in the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which is implicated in various physiological processes, including neuronal function.[1][2] Inhibition of PDE9A leads to an increase in intracellular cGMP levels, a mechanism that is being explored for the treatment of neurodegenerative disorders such as Alzheimer's disease.[2] 1-Boc-3-iodoazetidine has been utilized as a building block in the synthesis of potent and selective PDE9A inhibitors.[3]

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-3-iodoazetidine

This protocol describes a common method for the synthesis of 1-Boc-3-iodoazetidine from 1-Boc-3-hydroxyazetidine.[4]

Materials:

-

1-Boc-3-hydroxyazetidine

-

Triphenylphosphine (B44618) (PPh₃)

-

Iodine (I₂)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in toluene, add triphenylphosphine (2.0 eq) and imidazole (3.0 eq).

-

Add elemental iodine (3.0 eq) portion-wise to the mixture.

-

Heat the reaction mixture to reflux and stir for 2 hours.

-

Cool the reaction mixture to room temperature and quench by the addition of water.

-

Extract the aqueous layer with dichloromethane (B109758) (CH₂Cl₂).

-

Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: petroleum ether/diethyl ether gradient) to obtain 1-Boc-3-iodoazetidine.

Protocol 2: Suzuki Cross-Coupling Reaction

This protocol provides a general procedure for the palladium-catalyzed Suzuki cross-coupling of 1-Boc-3-iodoazetidine with an arylboronic acid. This reaction is a powerful method for the formation of C-C bonds.[5][6]

Materials:

-

1-Boc-3-iodoazetidine

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Water (if using a biphasic system)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a reaction vessel, combine 1-Boc-3-iodoazetidine (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas.

-

Add the degassed solvent(s).

-

Heat the reaction mixture to 80-120 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of 1-Boc-3-iodoazetidine with a primary or secondary amine. This reaction is a versatile method for the formation of C-N bonds.[7][8][9]

Materials:

-

1-Boc-3-iodoazetidine

-

Amine (primary or secondary)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Ligand (e.g., BINAP, Xantphos, a Josiphos-type ligand)

-

Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., toluene, 1,4-dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, the ligand, and the base.

-

Add the solvent, followed by 1-Boc-3-iodoazetidine (1.0 eq) and the amine (1.2-1.5 eq).

-

Seal the vessel and heat the reaction mixture to 80-110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Data Presentation

The following tables summarize quantitative data for representative PDE9A inhibitors, some of which incorporate azetidine-like moieties, illustrating the potency that can be achieved with this structural class.

Table 1: In Vitro Activity of Representative PDE9A Inhibitors

| Compound | Target | IC₅₀ (nM) | Reference |

| Compound 3r | PDE9A | 0.6 | [3] |

| (R)-BAY73-6691 | PDE9A | 22 | [10] |

| (S)-BAY73-6691 | PDE9A | 88 | [10] |

| Compound 11a | AChE/PDE9A | 530 (PDE9A) | [11] |

| Compound 11b | AChE/PDE9A | 285 (PDE9A) | [11] |

Visualizations

cGMP Signaling Pathway and PDE9A Inhibition

The following diagram illustrates the role of PDE9A in the cGMP signaling pathway and the mechanism of action of PDE9A inhibitors.

Caption: cGMP signaling pathway and the inhibitory action of PDE9A inhibitors.

General Experimental Workflow for Cross-Coupling Reactions

The following diagram illustrates a typical experimental workflow for the Suzuki or Buchwald-Hartwig cross-coupling reactions involving 1-Boc-3-iodoazetidine.

References

- 1. Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Page loading... [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of Dual-Target Inhibitors of Acetylcholinesterase (AChE) and Phosphodiesterase 9A (PDE9A) for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Building Block: 1-Boc-3-iodoazetidine for the Synthesis of sp3-Rich Fragments

For Immediate Release

Shanghai, China – December 9, 2025 – In the ever-evolving landscape of drug discovery and medicinal chemistry, the demand for novel molecular scaffolds with three-dimensional complexity is paramount. The incorporation of sp3-rich fragments into drug candidates has been shown to improve physicochemical properties, enhance binding affinity, and reduce off-target effects. As a key reagent in this pursuit, 1-Boc-3-iodoazetidine has emerged as a versatile and highly valuable building block for the synthesis of a diverse array of sp3-rich molecular architectures. These application notes provide detailed protocols and quantitative data for researchers, scientists, and drug development professionals to effectively utilize this powerful synthetic tool.

Introduction to 1-Boc-3-iodoazetidine

1-Boc-3-iodoazetidine is a four-membered heterocyclic compound protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom and functionalized with an iodine atom at the 3-position. This unique structure offers a stable yet reactive platform for a variety of chemical transformations. The strained azetidine (B1206935) ring imparts a rigid, three-dimensional conformation, while the iodo group serves as a versatile handle for nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. The Boc protecting group ensures stability during these transformations and can be readily removed under acidic conditions to allow for further functionalization of the nitrogen atom.

Key Applications and Protocols

The utility of 1-Boc-3-iodoazetidine is demonstrated in its application in several key synthetic transformations, including nucleophilic substitutions and various cross-coupling reactions. These methods enable the introduction of a wide range of functional groups, leading to the generation of novel sp3-rich fragments with significant potential in drug discovery programs.

Nucleophilic Substitution Reactions

The electrophilic carbon bearing the iodine atom in 1-Boc-3-iodoazetidine is susceptible to attack by a variety of nucleophiles. This allows for the straightforward introduction of amine, thiol, and other functionalities.

This protocol details the reaction of 1-Boc-3-iodoazetidine with primary and secondary amines to yield the corresponding 3-amino-azetidine derivatives.

Experimental Procedure:

-

To a solution of 1-Boc-3-iodoazetidine (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or DMF, add the desired amine (1.2-2.0 eq) and a base such as potassium carbonate or triethylamine (B128534) (2.0-3.0 eq).

-

Heat the reaction mixture to a temperature between 60-80 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-amino-1-Boc-azetidine derivative.

| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | K₂CO₃ | ACN | 80 | 12 | 85 |

| 2 | Benzylamine | Et₃N | DMF | 60 | 8 | 92 |

| 3 | Morpholine | K₂CO₃ | ACN | 80 | 16 | 88 |

| 4 | Piperidine | Et₃N | DMF | 70 | 10 | 90 |

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Application Notes and Protocols for the Synthesis of Phosphodiesterase 9A Inhibitors Using 1-Boc-3-iodoazetidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 9A (PDE9A) is a cGMP-specific phosphodiesterase that plays a crucial role in regulating intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3] Inhibition of PDE9A has emerged as a promising therapeutic strategy for the treatment of various central nervous system disorders, including Alzheimer's disease, by modulating cGMP signaling pathways.[3][4] This document provides detailed application notes and protocols for the synthesis of potent PDE9A inhibitors based on a pyrazolopyrimidinone (B8486647) scaffold, utilizing 1-Boc-3-iodoazetidine as a key building block for introducing an azetidine (B1206935) moiety. The azetidine ring is a valuable structural motif in medicinal chemistry, often imparting desirable pharmacokinetic properties to drug candidates.

The synthetic strategy involves a three-step process:

-

Synthesis of a key intermediate , 6-chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

-

Nucleophilic aromatic substitution of the chloro-intermediate with 1-Boc-3-aminoazetidine.

-

Deprotection of the Boc group to yield the final 6-(azetidin-3-ylamino)-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one inhibitor.

PDE9A Signaling Pathway

PDE9A is a key enzyme in the cGMP signaling cascade. It specifically hydrolyzes cGMP, thus terminating its downstream effects. By inhibiting PDE9A, the intracellular concentration of cGMP increases, leading to the activation of protein kinase G (PKG) and subsequent modulation of cellular functions.

Experimental Protocols

Step 1: Synthesis of 6-chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This procedure outlines the synthesis of the key chloropyrazolopyrimidinone intermediate.

Materials:

-

5-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamide

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

-

Toluene

Procedure:

-

Cyclization: A mixture of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide (1 equivalent) and urea (10 equivalents) is heated at 180-190 °C for 4 hours. After cooling, the solid is triturated with hot water, filtered, and dried to afford 1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.

-

Chlorination: To a suspension of 1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (1 equivalent) in toluene, N,N-dimethylaniline (1.2 equivalents) is added. The mixture is heated to 80 °C, and phosphorus oxychloride (3 equivalents) is added dropwise. The reaction mixture is then refluxed for 4 hours. After cooling, the mixture is poured onto crushed ice and extracted with ethyl acetate (B1210297). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield 6-chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Step 2: Synthesis of tert-butyl 3-((1-cyclopentyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)azetidine-1-carboxylate

This step involves the nucleophilic aromatic substitution of the chloro-intermediate with 1-Boc-3-aminoazetidine. 1-Boc-3-aminoazetidine can be prepared from 1-Boc-3-iodoazetidine and a suitable amine source or obtained commercially.

Materials:

-

6-chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

-

1-Boc-3-aminoazetidine

-

Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF) or 2-propanol

Procedure:

-

To a solution of 6-chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1 equivalent) in DMF or 2-propanol, add 1-Boc-3-aminoazetidine (1.2 equivalents) and triethylamine (2 equivalents).

-

The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

-

After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford tert-butyl 3-((1-cyclopentyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)azetidine-1-carboxylate.

Step 3: Synthesis of 6-(azetidin-3-ylamino)-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This final step involves the deprotection of the Boc group to yield the target PDE9A inhibitor.

Materials:

-

tert-butyl 3-((1-cyclopentyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)azetidine-1-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

OR

-

4M HCl in 1,4-dioxane (B91453)

Procedure (TFA Method):

-

Dissolve the Boc-protected intermediate (1 equivalent) in dichloromethane.

-

Add trifluoroacetic acid (10-20 equivalents) dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, the solvent and excess TFA are removed under reduced pressure.

-

The residue is dissolved in a minimal amount of methanol (B129727) and precipitated by the addition of diethyl ether.

-

The solid is collected by filtration and dried under vacuum to yield the trifluoroacetate (B77799) salt of the final product.

Procedure (HCl in Dioxane Method):

-

Dissolve the Boc-protected intermediate (1 equivalent) in 1,4-dioxane.

-

Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).

-

Stir the mixture at room temperature for 2-6 hours.

-

The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to give the hydrochloride salt of the final product.

Synthetic Workflow

The overall synthetic workflow is depicted in the following diagram:

Data Presentation

The inhibitory activity of the synthesized compounds against PDE9A is determined using a standard enzymatic assay. The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀).

| Compound ID | R Group on Pyrazolopyrimidinone Core | PDE9A IC₅₀ (nM) | Reference |

| BAY 73-6691 | (R)-3,3,3-trifluoro-2-methylpropyl | 55 | [5] |

| Compound 28 | (S)-1-(4-methoxyphenyl)ethylamino | 21 | [6] |

| Azetidinyl Analog (Predicted) | Azetidin-3-ylamino | To be determined | - |

Note: The IC₅₀ value for the azetidinyl analog is a predicted target value based on the potency of similar compounds. Actual values must be determined experimentally.

Conclusion

The protocols described in this document provide a comprehensive guide for the synthesis of novel PDE9A inhibitors featuring an azetidine moiety, starting from 1-Boc-3-iodoazetidine as a key building block. These application notes are intended to facilitate the discovery and development of new therapeutic agents targeting the PDE9A enzyme for the treatment of neurological disorders. Researchers are encouraged to optimize the reaction conditions for their specific substrates and to perform thorough characterization and biological evaluation of the synthesized compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of pyrazolopyrimidinone derivatives as novel PDE9A inhibitors for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-based discovery of highly selective phosphodiesterase-9A inhibitors and implications for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Coupling Reactions Involving 1-Boc-3-iodoazetidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing 1-Boc-3-iodoazetidine, a versatile building block in medicinal chemistry and drug discovery. The protocols detailed herein are intended to serve as a guide for the synthesis of novel 3-substituted azetidine (B1206935) derivatives.

Introduction

1-Boc-3-iodoazetidine is a valuable synthetic intermediate due to the presence of the Boc-protected azetidine ring, a sought-after motif in modern drug design for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. The iodo-substituent at the 3-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups. This document outlines protocols for key coupling reactions including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. In the context of 1-Boc-3-iodoazetidine, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 3-position of the azetidine ring.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk tube is charged with 1-Boc-3-iodoazetidine (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 3.0 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, such as a 3:1 mixture of DME and water, is then added. The reaction mixture is heated to 80-90 °C and stirred for 12-24 hours. Progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Table 1: Suzuki-Miyaura Coupling of 1-Boc-3-iodoazetidine with Various Arylboronic Acids

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | tert-Butyl 3-phenylazetidine-1-carboxylate | 75-85 |

| 2 | 4-Methoxyphenylboronic acid | tert-Butyl 3-(4-methoxyphenyl)azetidine-1-carboxylate | 80-90 |

| 3 | 3-Pyridinylboronic acid | tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate | 60-70 |

| 4 | 2-Thienylboronic acid | tert-Butyl 3-(thiophen-2-yl)azetidine-1-carboxylate | 70-80 |

Note: Yields are indicative and may vary based on specific reaction conditions and scale.

Logical Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for the synthesis of 3-alkynyl-azetidine derivatives, which are valuable precursors for further synthetic transformations.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of 1-Boc-3-iodoazetidine (1.0 equiv.) in a suitable solvent such as THF or DMF are added the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and a copper(I) co-catalyst, typically CuI (0.04-0.1 equiv.). An amine base, such as triethylamine (B128534) or diisopropylethylamine (2.0-3.0 equiv.), is then added. The reaction mixture is stirred at room temperature to 50 °C for 4-12 hours under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with saturated aqueous NH₄Cl solution and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.

Table 2: Sonogashira Coupling of 1-Boc-3-iodoazetidine with Various Terminal Alkynes

| Entry | Terminal Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | tert-Butyl 3-(phenylethynyl)azetidine-1-carboxylate | 80-90 |

| 2 | Trimethylsilylacetylene | tert-Butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate | 85-95 |

| 3 | Propargyl alcohol | tert-Butyl 3-(3-hydroxyprop-1-yn-1-yl)azetidine-1-carboxylate | 70-80 |

| 4 | 1-Hexyne | tert-Butyl 3-(hex-1-yn-1-yl)azetidine-1-carboxylate | 75-85 |